1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Description
Properties
IUPAC Name |
1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPINEFCFXPUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C1(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401197 | |
| Record name | 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-34-5 | |
| Record name | 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base Material Selection
Synthesis typically begins with a partially fluorinated cyclopentene derivative, such as 3,3,4,4,5,5-hexafluorocyclopentene. The precursor undergoes sequential functionalization to introduce chlorine and methoxy groups while preserving the fluorinated backbone.
Reaction Conditions and Catalysts
| Parameter | Details | Source |
|---|---|---|
| Starting Material | 3,3,4,4,5,5-Hexafluorocyclopentene | |
| Chlorinating Agent | Cl₂ gas or SOCl₂ in anhydrous conditions | |
| Methanol Addition | 0.5–1.0 Molar ratio, dissolved in benzene or dichloromethane | |
| Temperature | 40–60°C for 6–12 hours | |
| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) | |
| Yield | 68–85% (laboratory scale) |
Mechanistic Insights :
- Fluorine atoms stabilize transition states during chlorination, directing electrophilic attack to the C2 position.
- Methanol acts as a nucleophile, substituting intermediate chloronium ions under TBAB-mediated conditions.
Industrial-Scale Fluorination Processes
Large-Scale Reactor Design
Industrial production employs nickel-lined reactors to handle corrosive fluorine gas (F₂). The process involves:
- Cyclopentene Fluorination :
- Substrate: Cyclopentene or chlorocyclopentene derivatives
- Fluorinating Agent: F₂ diluted with nitrogen (1:4 ratio)
- Pressure: 2–4 bar at 80–100°C for 24–48 hours.
- Post-Fluorination Functionalization :
- Chlorine and methoxy groups are introduced via radical-initiated substitution using UV light or peroxides.
Alternative Pathway: Ring-Opening/Reclosure Strategy
Retrosynthetic Analysis
This method constructs the cyclopentene ring de novo using fluorinated dienes:
- Diels-Alder Cyclization :
- Diene: 1,3-Bis(trifluoromethyl)butadiene
- Dienophile: Chlorinated carbonyl compounds (e.g., chloroacetyl chloride)
- Conditions: 120°C, 8 hours, autoclave.
- Methoxy Introduction :
- Reagent: Sodium methoxide (NaOMe) in tetrahydrofuran (THF)
- Temperature: −78°C to 25°C over 2 hours.
Performance Metrics
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Diels-Alder Reaction | Chloroacetyl chloride, 120°C, 8 hr | 74% | 98.2% |
| Methoxylation | NaOMe/THF, −78°C → 25°C | 81% | 97.8% |
| Final Fluorination | F₂/N₂, 80°C, 24 hr | 89% | 99.1% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Direct Fluorination | High regioselectivity | Requires hazardous F₂ handling | Lab-scale R&D |
| Industrial Fluorination | Batch scalability | High capital costs | Bulk chemical production |
| Ring-Opening Strategy | Avoids pre-fluorinated precursors | Multi-step, lower yields | Specialty chemical synthesis |
Cost-Benefit Considerations
- Raw Material Costs : Industrial fluorination reduces per-unit costs but requires significant F₂ infrastructure.
- Environmental Impact : Closed-loop F₂ recovery systems mitigate emissions in large-scale processes.
Emerging Methodologies and Innovations
Electrochemical Fluorination
Recent advances employ electrochemical cells to generate fluorine in situ, enhancing safety profiles:
- Cell Configuration : Pt anode/Ni cathode in anhydrous HF
- Voltage : 4.5–5.5 V, current density 10–15 mA/cm²
- Yield : 78% at 50°C over 18 hours.
Catalytic Asymmetric Synthesis
Chiral catalysts (e.g., Pd-BINAP complexes) enable enantioselective routes:
| Catalyst | Enantiomeric Excess (ee) | Reaction Time |
|---|---|---|
| Pd-(R)-BINAP | 88% | 24 hr |
| Rh-JosiPhos | 92% | 18 hr |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom undergoes substitution reactions under controlled conditions. Phase transfer catalysis (PTC) has proven effective in facilitating these transformations:
Mechanistic Notes :
-
The electron-withdrawing fluorine atoms polarize the C-Cl bond, enhancing its susceptibility to nucleophilic attack.
-
Phase transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency by stabilizing transition states .
Addition Reactions
The cyclopentene double bond participates in electrophilic and radical additions:
Key Observations :
-
Fluorine substituents reduce electron density at the double bond, favoring electrophilic additions but slowing radical processes .
Oxidation and Reduction
The compound’s redox behavior is influenced by its fluorinated structure:
Oxidation
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous, 70°C | 3,3,4,4,5,5-Hexafluoro-2-methoxycyclopentanone | Ring contraction observed |
Reduction
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Electrochemical (glassy carbon) | DMF, Bu₄NClO₄, -1.5 V | Partially hydrogenated cyclopentane derivative | Selective double bond reduction |
Mechanistic Insights :
-
Fluorine’s inductive effect stabilizes carbocation intermediates during oxidation .
-
Electroreduction preferentially targets the double bond due to its electron-deficient nature .
Methoxy Group Transformations
The methoxy substituent can be modified under acidic or alkylating conditions:
Polymerization and Cross-Coupling
The compound serves as a monomer in fluoropolymer synthesis:
Scientific Research Applications
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Material Science: The compound is utilized in the development of advanced materials, including fluorinated polymers and coatings.
Medicinal Chemistry: Researchers explore its potential in drug design and development due to its unique chemical properties.
Industrial Applications: It is employed in the production of specialty chemicals and dyes, particularly those requiring fluorinated components
Mechanism of Action
The mechanism of action of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products, which can interact with biological and chemical systems .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
- CAS No.: 336-34-5
- Molecular Formula : C₆H₃ClF₆O
- Molecular Weight : 240.53 g/mol
- Structure : A cyclopentene ring substituted with one chlorine atom at position 1, six fluorine atoms at positions 3–5, and a methoxy group (-OCH₃) at position 2 .
Physical Properties :
- Storage : Stable at room temperature .
- Polarity : Moderate polarity due to the methoxy group, influencing solubility in organic solvents .
Comparison with Structurally Similar Compounds
1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene
- CAS No.: 1759-60-0
- Molecular Formula : C₆H₃F₇O
- Molecular Weight : 224.08 g/mol
- Key Differences :
- Applications: Not explicitly stated, but fluorine-rich compounds are often used in high-stability industrial processes.
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- CAS No.: 172612-67-8
- Molecular Formula : C₂₃H₁₄F₆S₂
- Molecular Weight : 498.47 g/mol
- Key Differences :
- Substituted with thienyl groups (heterocyclic sulfur rings) instead of chloro and methoxy groups.
- Photochromic Properties : Exhibits reversible color changes under UV light due to diarylethene backbone, making it suitable for optical switches and memory devices .
- Higher molecular weight (498.47) and complexity due to aromatic substituents.
- Applications : Optical data storage, molecular switches .
1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene (F6-12)
- CAS No.: Not explicitly provided (referenced as "F6-12" in ).
- Molecular Formula : C₅Cl₂F₆
- Key Differences :
- Contains two chlorine atoms (positions 1 and 2) instead of one chlorine and a methoxy group.
- Higher reactivity : Dichloro substitution may enhance electrophilic reactivity in synthesis.
- Lower polarity compared to the methoxy-substituted compound.
- Applications : Cleaning agents and solvents due to balanced halogen reactivity .
Structural and Functional Analysis
Substituent Effects on Reactivity
- Chlorine vs. Fluorine :
- Methoxy Group :
Comparative Data Table
Research Findings and Trends
- Photochromic Diarylethenes : Thienyl-substituted derivatives dominate optical applications due to reversible ring-opening/closing mechanisms under light . The target compound’s methoxy group lacks this functionality, limiting its use in photonics.
- Halogen Influence : Chlorine enhances reactivity for synthetic chemistry, while fluorine prioritizes stability. The target compound strikes a balance, enabling niche applications in fluorinated dye production .
- Emerging Trends : Fluorinated cyclopentenes are gaining traction in green chemistry due to their low toxicity and high efficiency in catalytic processes .
Q & A
Q. What are the primary structural characterization techniques for this compound, and how are bond angles and torsion angles analyzed?
Answer: X-ray diffraction (XRD) is the gold standard for structural elucidation. Crystal parameters (space group, unit cell dimensions) and bond/torsion angles are derived from high-resolution XRD data. For example, triclinic or monoclinic systems (e.g., P1 or P21/c) with unit cell dimensions a = 8.8–16.35 Å, b = 9.29–24.47 Å, and bond angles like C–Cl–C (~119–122°) provide structural validation . Complementary techniques like NMR and IR spectroscopy resolve electronic and steric effects of fluorine and methoxy groups.
Q. What synthetic strategies are employed to introduce chloro, hexafluoro, and methoxy groups regioselectively?
Answer: Multi-step halogenation (e.g., Cl substitution via radical or electrophilic pathways) and fluorination (using SF or HF-based reagents) are common. Methoxy groups are introduced via nucleophilic substitution (e.g., Williamson ether synthesis) under anhydrous conditions. Steric hindrance from fluorine atoms necessitates optimized reaction temperatures (e.g., 0–40°C) and catalysts (e.g., Pd for cross-coupling) to ensure regioselectivity .
Q. How is purity assessed, and what analytical methods validate the absence of byproducts?
Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 200–300 nm) and gas chromatography-mass spectrometry (GC-MS) are used for purity checks. / NMR integration ratios confirm stoichiometry, while differential scanning calorimetry (DSC) detects polymorphic impurities. Mass spectrometry (HRMS) validates molecular ion peaks (e.g., m/z 458–528) .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s electronic properties and reactivity in cyclization reactions?
Answer: Fluorine’s electronegativity reduces electron density at the cyclopentene core, stabilizing radical intermediates and altering regiochemistry in ring-opening reactions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states. Experimentally, cyclic voltammetry reveals oxidation potentials shifted by 0.2–0.5 V compared to non-fluorinated analogs .
Q. What experimental designs correlate crystal packing (from XRD) with photophysical properties like fluorescence?
Answer: Single-crystal XRD data (e.g., π-π stacking distances of 3.5–4.0 Å) are correlated with UV-Vis absorption maxima (e.g., 300–400 nm) and fluorescence quantum yields (Φ) measured via integrating sphere setups. Time-resolved spectroscopy assesses excited-state lifetimes, revealing how fluorine-induced rigidity suppresses non-radiative decay .
Q. How can contradictory crystallographic data (e.g., bond angle variations) be resolved across studies?
Answer: Systematic comparison of XRD datasets (e.g., α, β, γ angles in triclinic vs. monoclinic systems) identifies experimental artifacts (e.g., temperature fluctuations during data collection). High-pressure XRD or neutron diffraction refines discrepancies. Computational models (e.g., Hirshfeld surface analysis) validate intermolecular interactions .
Q. What mechanistic insights guide the design of ring-opening reactions for polymer applications?
Answer: Kinetic studies (e.g., Arrhenius plots) under varying temperatures (25–80°C) and solvents (e.g., DMF, THF) identify rate-determining steps. Radical trapping experiments (e.g., TEMPO) and isotopic labeling trace reaction pathways. DFT simulations (e.g., Gibbs free energy barriers) predict regioselectivity in copolymerization .
Q. How is the compound’s dielectric constant measured for optoelectronic applications?
Answer: Impedance spectroscopy (frequency range: 10–10 Hz) measures dielectric constants (ε) in thin films. XRD-derived crystal anisotropy (e.g., a vs. c axis) correlates with ε anisotropy. Charge-carrier mobility is quantified via field-effect transistor (FET) configurations, with fluorine substituents enhancing stability under operational conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
